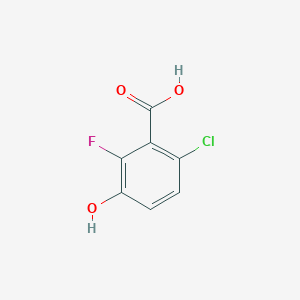

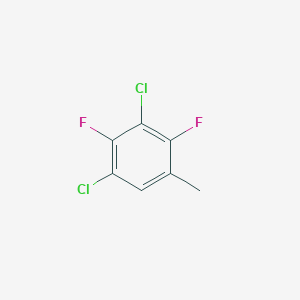

6-Chloro-2-fluoro-3-hydroxybenzoic acid

説明

6-Chloro-2-fluoro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4ClFO3 and a molecular weight of 190.56 . It is a solid substance that is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H4ClFO3/c8-3-1-2-4 (10)6 (9)5 (3)7 (11)12/h1-2,10H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure. It is typically stored at temperatures between 2-8°C . The compound’s InChI key is UVPJZCRIYRIFKH-UHFFFAOYSA-N .

科学的研究の応用

Plant Disease Resistance

Salicylic acid derivatives, including fluorinated and chlorinated compounds similar to 6-chloro-2-fluoro-3-hydroxybenzoic acid, have been studied for their role in inducing plant defenses against pathogens. This process, known as systemic acquired resistance (SAR), involves the accumulation of pathogenesis-related proteins and provides an attractive target for the development of new plant protection agents. Studies have shown that certain salicylate derivatives can induce more plant defense proteins than salicylic acid itself, suggesting potential applications in enhancing plant disease resistance (Silverman et al., 2005).

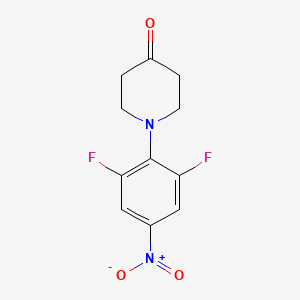

Synthesis of Antimicrobial Compounds

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs, has been developed. This synthesis involves a sequence of reactions starting from a related compound, highlighting the potential of such halogenated benzoic acids in the synthesis of antimicrobial agents (Zhang et al., 2020).

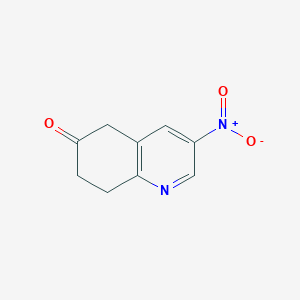

Heterocyclic Compound Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to this compound, has been used as a multireactive building block for the synthesis of various nitrogenous heterocyclic compounds. This demonstrates the utility of such chloro-fluoro-benzoic acids in heterocyclic oriented synthesis, leading to the creation of diverse libraries of heterocyclic compounds important in drug discovery (Křupková et al., 2013).

Environmental Microbiology

Studies on the metabolism of hydroxylated and fluorinated benzoates by certain anaerobic bacteria have provided insights into the initial steps of aromatic acid metabolism in these organisms. This research can enhance our understanding of the environmental fate of halogenated aromatic compounds and their potential impacts on microbial ecology (Mouttaki et al., 2008).

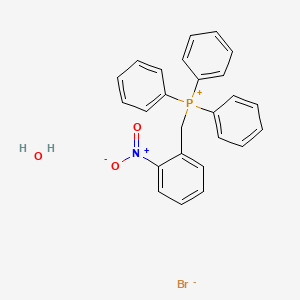

Organic Synthesis and Reactivity

The reactivity of organolithium reagents with unprotected halobenzoic acids, including those related to this compound, has been explored to understand the selectivities in organic synthesis. Such studies contribute to the development of new synthetic methodologies for the functionalization of aromatic compounds (Gohier et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

6-chloro-2-fluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPJZCRIYRIFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

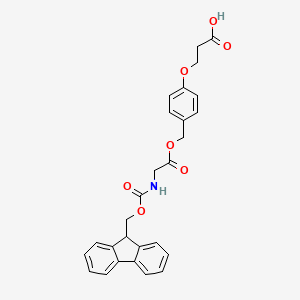

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)